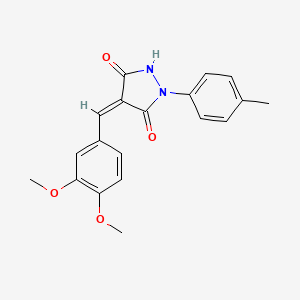![molecular formula C18H13BrN2OS B5111840 3-bromo-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5111840.png)
3-bromo-N-[(2-naphthylamino)carbonothioyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-[(2-naphthylamino)carbonothioyl]benzamide is a chemical compound that belongs to the class of thioamides. It is a white to off-white crystalline powder that is soluble in organic solvents like chloroform, methanol, and ethanol. This compound has gained significant attention in the scientific community due to its potential applications in various research fields.
Mecanismo De Acción
The exact mechanism of action of 3-bromo-N-[(2-naphthylamino)carbonothioyl]benzamide is not well understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death. It is also believed to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory properties and can reduce inflammation in the body. However, more research is needed to understand the exact biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-bromo-N-[(2-naphthylamino)carbonothioyl]benzamide in lab experiments include its potential applications in various research fields, its ease of synthesis, and its relatively low cost. However, the limitations include its potential toxicity and the need for further research to understand its exact mechanism of action and biochemical and physiological effects.
Direcciones Futuras
There are several future directions for the research on 3-bromo-N-[(2-naphthylamino)carbonothioyl]benzamide. These include:
1. Further studies on its anti-cancer properties and its potential use as a chemotherapeutic agent.
2. Studies on its anti-inflammatory properties and its potential use in treating inflammatory diseases.
3. Studies on its toxicity and safety profile.
4. Development of new synthetic methods for the compound and its derivatives.
5. Studies on its potential applications in other research fields like materials science and catalysis.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various research fields. Its ease of synthesis and relatively low cost make it an attractive starting material in the synthesis of other thioamide compounds. Its anti-cancer and anti-inflammatory properties make it a potential candidate for the development of new drugs. However, more research is needed to understand its exact mechanism of action and biochemical and physiological effects.
Métodos De Síntesis
The synthesis of 3-bromo-N-[(2-naphthylamino)carbonothioyl]benzamide involves the reaction of 3-bromo-benzoyl chloride with 2-naphthylamine-1-carbothioamide in the presence of a base like triethylamine. The reaction takes place in an organic solvent like dichloromethane or chloroform. The product is then purified by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
3-bromo-N-[(2-naphthylamino)carbonothioyl]benzamide has found potential applications in various research fields. It is used as a starting material in the synthesis of other thioamide compounds. It is also used as a ligand in the synthesis of metal complexes. This compound has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells.
Propiedades
IUPAC Name |
3-bromo-N-(naphthalen-2-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2OS/c19-15-7-3-6-14(10-15)17(22)21-18(23)20-16-9-8-12-4-1-2-5-13(12)11-16/h1-11H,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVBDDVQRAPPFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=S)NC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1-cyano-2-{3-[(2-fluorobenzyl)oxy]phenyl}vinyl)benzoic acid](/img/structure/B5111779.png)
![N-cyclopentyl-N'-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5111789.png)
![ethyl 1-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5111790.png)
![2-[4-[(1-isopropyl-1H-indol-3-yl)methyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B5111802.png)
![2-{[4-(4-iodophenoxy)butyl]amino}ethanol](/img/structure/B5111810.png)

![diethyl [2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]malonate](/img/structure/B5111830.png)
![2-chloro-N-(3-{N-[(2,5-dichlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5111836.png)
![4-butoxy-N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5111846.png)

![2-[(4-fluorophenyl)(phenyl)methyl]-3-hydroxynaphthoquinone](/img/structure/B5111853.png)
![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5111854.png)
